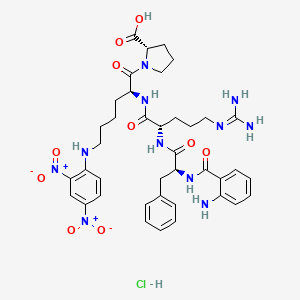
(Des-Thr5)-Glucagon Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Des-Thr5)-Glucagon Trifluoroacetate (DTTGF) is a synthetic peptide derived from the natural hormone glucagon. It is a potent agonist of the glucagon receptor (GCGR) and has been used in various studies for its various biochemical and physiological effects. DTTGF has been studied for its potential therapeutic applications in various diseases, such as diabetes, obesity and cancer. In addition, it has been used in laboratory experiments to study the mechanism of action of glucagon and its effects on the body.
Aplicaciones Científicas De Investigación
Analytical Method Development and Validation
“(Des-Thr5)-Glucagon Trifluoroacetate” can be used for the analytical method development and method validation (AMV). This is particularly useful during the commercial production of Tirzepatide .
Pharmaceutical Reference Standards
This compound serves as a reference standard in the pharmaceutical industry. Reference standards are critical in ensuring the quality and safety of pharmaceutical products .
Synthesis of Trifluoromethyl Group Containing Compounds
Ethyl trifluoroacetate, a compound related to “(Des-Thr5)-Glucagon Trifluoroacetate”, has been used to synthesize cyclopentenones or furans containing a trifluoromethyl group . It’s possible that “(Des-Thr5)-Glucagon Trifluoroacetate” could be used in a similar manner.
Selective Trifluoroacetylation of Anilines
Ethyl trifluoroacetate has been used in the selective trifluoroacetylation of anilines . Given the similar trifluoroacetate group in “(Des-Thr5)-Glucagon Trifluoroacetate”, it might also be used in similar reactions.
Electrosynthesis of Trifluoroacetyltrimethylsilane
Ethyl trifluoroacetate has been used as a starting material in the two-step electrosynthesis of trifluoroacetyltrimethylsilane . “(Des-Thr5)-Glucagon Trifluoroacetate” could potentially be used in a similar way.
Preparation of Trifluoromethyl Ketones
Ethyl trifluoroacetate has been used in the preparation of trifluoromethyl ketones via trifluoroacetic ester/ketone metathesis with alkyl aryl ketones . This suggests that “(Des-Thr5)-Glucagon Trifluoroacetate” might also be used in the synthesis of trifluoromethyl ketones.
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)173-94(46-50-239-10)129(219)181-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)176-134(224)101(57-81-63-163-87-28-18-17-27-85(81)87)180-128(218)93(42-45-112(154)202)174-145(235)118(73(5)6)189-139(229)100(54-78-25-15-12-16-26-78)179-135(225)103(60-115(205)206)182-127(217)92(41-44-111(153)201)168-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)169-125(215)90(31-22-49-162-149(158)159)171-143(233)108(68-194)187-137(227)105(62-117(209)210)183-131(221)96(52-72(3)4)175-132(222)98(55-79-32-36-83(198)37-33-79)177-126(216)88(29-19-20-47-150)170-142(232)107(67-193)186-133(223)99(56-80-34-38-84(199)39-35-80)178-136(226)104(61-116(207)208)184-144(234)109(69-195)188-146(236)119(75(8)196)190-138(228)97(53-77-23-13-11-14-24-77)167-114(204)65-164-123(213)91(40-43-110(152)200)172-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,204)(H,168,211)(H,169,215)(H,170,232)(H,171,233)(H,172,231)(H,173,220)(H,174,235)(H,175,222)(H,176,224)(H,177,216)(H,178,226)(H,179,225)(H,180,218)(H,181,219)(H,182,217)(H,183,221)(H,184,234)(H,185,212)(H,186,223)(H,187,227)(H,188,236)(H,189,229)(H,190,228)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDFERQXROZMEK-IYXYCECMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H219F3N42O49S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Thr5)-Glucagon Trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














